molecular formula C21H25N5O6 B5952483 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5952483
M. Wt: 443.5 g/mol
InChI Key: UFTUWRRKKYFJEE-UHFFFAOYSA-N
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Description

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C23H29N5O5 . This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with dimethylamine and morpholine under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Hydroxide ions, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further study .

Properties

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6/c1-23-18-17(19(28)24(2)21(23)29)26(20(22-18)25-7-9-32-10-8-25)12-14(27)13-5-6-15(30-3)16(11-13)31-4/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTUWRRKKYFJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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